

## Ceritinib D7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Ceritinib D7**, a deuterated internal standard for the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. This document outlines its manufacturers and suppliers, core technical specifications, mechanism of action, and detailed experimental protocols relevant to its application in research and development.

## **Manufacturers and Suppliers of Ceritinib D7**

**Ceritinib D7** is available from several reputable suppliers specializing in research chemicals and pharmaceutical standards. The following table summarizes key information for prominent vendors.



Supplier Name	Headquarters Location	Website	Contact Information
TargetMol Chemicals	Wellesley Hills, Massachusetts, USA	INVALID-LINK	Phone: +1-(781)-999- 4286
BOC Sciences	Shirley, New York, USA	INVALID-LINK	Phone: +1-(631)-485- 4226
LGC Standards / Toronto Research Chemicals	Guildford, Surrey, United Kingdom	INVALID-LINK	Phone: +44- (208)-943-8480
Simson Pharma Limited	Mumbai, India	INVALID-LINK	Phone: +91- 9920862389 (International)
Cayman Chemical	Ann Arbor, Michigan, USA	INVALID-LINK	-
MedChemExpress	Monmouth Junction, New Jersey, USA	INVALID-LINK	-

## **Core Technical Data**

Ceritinib is a potent and selective second-generation ALK inhibitor.[1] **Ceritinib D7** serves as an internal standard for the quantification of Ceritinib in various analytical methods, such as mass spectrometry.[2]



Property	Value	Notes
Ceritinib D7		
CAS Number	1632484-77-5	-
Molecular Formula	C28H29D7CIN5O3S	[2]
Molecular Weight	565.2 g/mol	[2]
Purity	≥99% deuterated forms (d1-d7)	[2]
Solubility	Soluble in Methanol	[2]
Ceritinib (LDK378)		
Mechanism of Action	ATP-competitive inhibitor of ALK tyrosine kinase	[3]
IC50 (ALK)	27–35 nM (in cell-based assays)	[4]
Half-life	Approximately 40 hours	[5]

## **Mechanism of Action and Signaling Pathways**

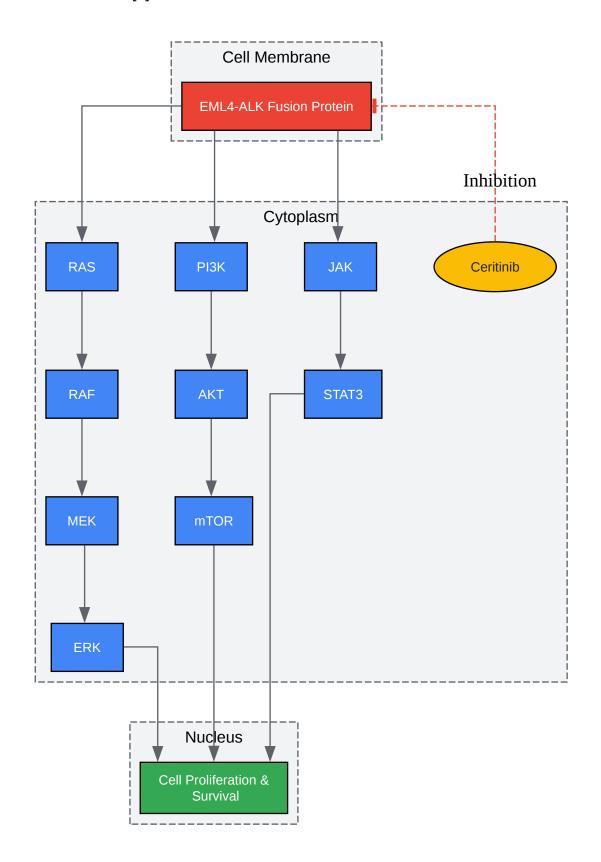
Ceritinib exerts its therapeutic effect by inhibiting the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[3][6] In a subset of non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK, which results in constitutive activation of the ALK kinase.[6][7] This aberrant signaling drives tumor cell proliferation and survival.[3]

Ceritinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[3] The primary pathways affected by ALK inhibition include:

- PI3K/AKT Pathway: Involved in cell survival and proliferation.
- MAPK/ERK Pathway: Regulates cell growth and differentiation.
- JAK/STAT Pathway: Plays a crucial role in cytokine signaling and cell proliferation. [7][8]



By blocking these critical pathways, Ceritinib induces cell cycle arrest and apoptosis in ALK-dependent cancer cells.[3]





Click to download full resolution via product page

Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

# Experimental Protocols Western Blot for ALK Phosphorylation

This protocol is designed to assess the inhibition of ALK autophosphorylation in cancer cells following treatment with Ceritinib.

#### Materials:

- ALK-positive cancer cell line (e.g., H3122, H2228)
- Cell culture medium and supplements
- Ceritinib
- Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (5% BSA or non-fat dry milk in TBST)
- Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- ECL detection reagent

#### Procedure:



- Cell Culture and Treatment: Seed ALK-positive cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Ceritinib (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 2, 6, 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
- Detection: Visualize the protein bands using an ECL detection system. The intensity of the phospho-ALK band relative to the total-ALK and loading control bands will indicate the inhibitory effect of Ceritinib.

## **Cell Viability Assay**

This protocol measures the effect of Ceritinib on the viability of cancer cells.

#### Materials:

- ALK-positive cancer cell line
- 96-well cell culture plates
- Ceritinib



- Cell viability reagent (e.g., CellTiter-Glo®, MTT)
- Luminometer or spectrophotometer

#### Procedure:

- Cell Seeding: Seed a known number of cells (e.g., 5,000 cells/well) into a 96-well plate and allow them to attach overnight.
- Drug Treatment: Treat the cells with a serial dilution of Ceritinib for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
- Viability Measurement:
  - For CellTiter-Glo®: Add the reagent directly to the wells, incubate according to the manufacturer's instructions, and measure luminescence.
  - For MTT: Add MTT solution to each well, incubate until formazan crystals form, solubilize the crystals with a solubilization buffer, and measure absorbance.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC<sub>50</sub> value.

## In Vivo Xenograft Mouse Model

This protocol evaluates the anti-tumor efficacy of Ceritinib in a preclinical animal model.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID)
- ALK-positive cancer cell line
- Matrigel (optional)
- Ceritinib formulation for oral gavage
- Calipers for tumor measurement



· Animal housing and monitoring equipment

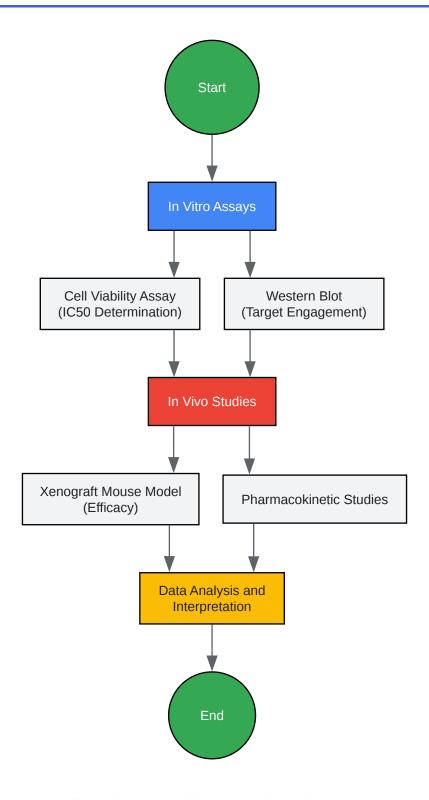
#### Procedure:

- Tumor Implantation: Subcutaneously inject a suspension of ALK-positive cancer cells (e.g., 5 x 10<sup>6</sup> cells in PBS, with or without Matrigel) into the flank of the mice.
- Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer Ceritinib (e.g., 25-50 mg/kg) or vehicle control orally once daily.
- Tumor Measurement and Monitoring: Measure tumor volume with calipers every 2-3 days.
   Monitor the body weight and overall health of the mice.
- Endpoint: Continue the treatment for a predetermined period (e.g., 14-21 days) or until the tumors in the control group reach a specified size. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Data Analysis: Plot the average tumor volume over time for each group to assess the antitumor activity of Ceritinib.

## **Experimental Workflow**

The following diagram illustrates a typical workflow for evaluating the efficacy of Ceritinib.





Click to download full resolution via product page

A general experimental workflow for the preclinical evaluation of Ceritinib.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 4. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceritinib for ALK-Rearrangement—Positive Non—Small Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. biomarker.onclive.com [biomarker.onclive.com]
- 8. Targeting ALK Rearrangements in NSCLC: Current State of the Art PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ceritinib D7: A Technical Guide for Researchers].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1472091#manufacturer-and-supplier-of-ceritinib-d7]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com